N-(3-hydroxyphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-hydroxyphenyl)furan-2-carboxamide” is a chemical compound that contains a furan ring with a hydroxyl group and an amide group attached1. It has a molecular weight of 203.22 and is also known as 3-(furan-2-yl)-N-(3-hydroxyphenyl)propanamide1.
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxyphenyl)furan-2-carboxamide” were not found in the search results, similar furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives3.
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxyphenyl)furan-2-carboxamide” is represented by the InChI Code: 1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14)2.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(3-hydroxyphenyl)furan-2-carboxamide” were not found in the search results. However, similar furan/thiophene-2-carboxamide derivatives have shown enzyme inhibition effects against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE)3.Physical And Chemical Properties Analysis
“N-(3-hydroxyphenyl)furan-2-carboxamide” is a powder with a purity of 95%2. The storage temperature is room temperature2.Wissenschaftliche Forschungsanwendungen
- Summary of the Application : “N-(3-hydroxyphenyl)furan-2-carboxamide” is related to the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These substances are prohibited in sports after systemic administration, but ophthalmic application is permitted . Therefore, the analytical evidence for the administration route represents a desirable tool in doping controls .
- Methods of Application or Experimental Procedures : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of Brinzolamide and Dorzolamide will be evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
- Summary of Results or Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
Safety And Hazards
The safety information for “N-(3-hydroxyphenyl)furan-2-carboxamide” includes several hazard statements: H302, H315, H319, H3352. Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product4.
Zukünftige Richtungen
While specific future directions for “N-(3-hydroxyphenyl)furan-2-carboxamide” were not found in the search results, compounds carrying thiophene/furan carbocamide moieties could be promising structures in the development of more potent pharmaceutical agents3.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMLYZBIXTXDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356747 |
Source
|
Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)furan-2-carboxamide | |
CAS RN |
55679-22-6 |
Source
|
Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.